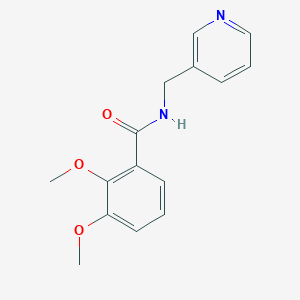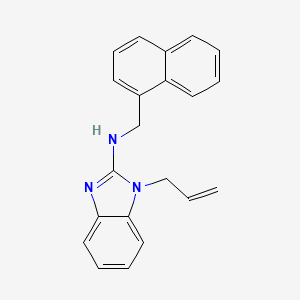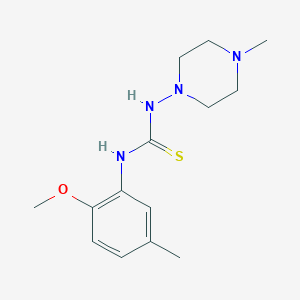
N-(2-methoxy-5-methylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea, also known as MMPTU, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thioureas and has shown promising results in various scientific research studies.
Mecanismo De Acción
The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea is not well understood. However, it has been suggested that N-(2-methoxy-5-methylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea may exert its therapeutic effects by inhibiting the activity of various enzymes and proteins involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes such as matrix metalloproteinases, which are involved in the pathogenesis of cancer and neurodegenerative diseases. N-(2-methoxy-5-methylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has also been found to reduce the production of pro-inflammatory cytokines, which play a crucial role in the pathogenesis of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-methoxy-5-methylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea in lab experiments is its high potency and specificity. N-(2-methoxy-5-methylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been found to be highly effective in inhibiting the activity of various enzymes and proteins involved in the pathogenesis of various diseases. However, one of the limitations of using N-(2-methoxy-5-methylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of N-(2-methoxy-5-methylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea.
Direcciones Futuras
There are several future directions for the scientific research on N-(2-methoxy-5-methylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea. One of the future directions is to study the potential use of N-(2-methoxy-5-methylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another future direction is to study the potential use of N-(2-methoxy-5-methylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea in the treatment of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Further studies are also needed to determine the safe dosage and potential side effects of N-(2-methoxy-5-methylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea in humans.
Métodos De Síntesis
N-(2-methoxy-5-methylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea can be synthesized using various methods, including the reaction of 2-methoxy-5-methylphenyl isothiocyanate with 4-methyl-1-piperazinecarboxamide or by reacting 2-methoxy-5-methylphenyl isothiocyanate with 4-methylpiperazine in the presence of a base.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-methylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anti-cancer, anti-inflammatory, and anti-oxidant properties. N-(2-methoxy-5-methylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4OS/c1-11-4-5-13(19-3)12(10-11)15-14(20)16-18-8-6-17(2)7-9-18/h4-5,10H,6-9H2,1-3H3,(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYWEAFZGMOZME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=S)NN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793568 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Methoxy-5-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

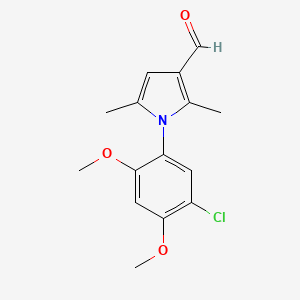
![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B5741388.png)
![1-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-4-piperidinecarboxamide](/img/structure/B5741394.png)

![N'-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}-2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B5741411.png)
![3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide](/img/structure/B5741413.png)
![2,6-dimethylbenzo-1,4-quinone 1-[O-(4-nitrobenzoyl)oxime]](/img/structure/B5741424.png)
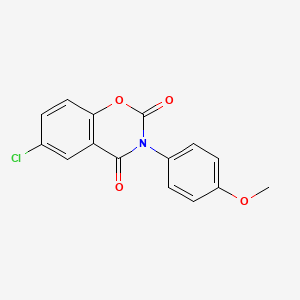

![2-butyl-3-{[4-(dimethylamino)benzylidene]amino}-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5741448.png)

![2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5741458.png)
